[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile
Description
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-6-1-2-7-9-5-10-11(7)4-6/h1-2,4-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDKIFOOGMKSPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731273 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943845-23-6 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis from Functionalized Triazolo[1,5-a]pyridines
This method involves transforming substituents at the 6-position of preformed triazolo[1,5-a]pyridines into the nitrile group. For example, thermal decomposition of oxadiazolyl-substituted triazolo[1,5-a]pyridines in polyphosphoric acid at elevated temperatures (~200 °C) leads to cleavage of the oxadiazolyl ring and formation of the carbonitrile at the 6-position.
- Starting materials: 6-substituted triazolo[1,5-a]pyridines with labile groups (e.g., oxadiazolyl)
- Conditions: Heating in polyphosphoric acid or similar strong acids
- Outcome: Selective formation of the carbonitrile group at position 6
Synthesis Based on Functionalized Pyridines
This approach uses aminopyridines or cyano-substituted pyridines as precursors to build the triazole ring adjacent to the pyridine core.
- Starting with 2-amino- or 2-aminopyridine derivatives containing cyano groups at position 6
- Condensation with hydrazine derivatives or related reagents to form the triazole ring
- Cyclization reactions under acidic or basic conditions to close the triazole ring fused to the pyridine
This method allows direct introduction of the nitrile group at the 6-position by starting with a pyridine already bearing the nitrile functionality.
Heterocyclization of 2-(1,2,4-triazol-5-yl)acetonitriles
This method involves the cyclization of 2-(1,2,4-triazol-5-yl)acetonitriles with β-dicarbonyl compounds or α,β-unsaturated nitriles/esters to form the triazolo[1,5-a]pyridine ring system.
- 2-(1,2,4-triazol-5-yl)acetonitrile + β-dicarbonyl compound → cyclocondensation → triazolo[1,5-a]pyridine-6-carbonitrile
- Alternatively, reaction with α,β-unsaturated nitriles or esters under suitable conditions
Cyclocondensation of Acyclic Reagents
A widely used synthetic route involves the condensation of hydrazine derivatives with substituted methylenemalononitriles or their precursors.
- Condensation of hydrazine or its derivatives with arylidenemalononitriles or related compounds
- Formation of intermediate hydrazones or amidines
- Cyclization under basic or acidic catalysis to yield the fused triazolo[1,5-a]pyridine ring with a nitrile group at the 6-position
This method is efficient for synthesizing a variety of substituted triazolo[1,5-a]pyridine-6-carbonitriles.
Recyclization of Oxadiazolopyridinium Salts
In this method, oxadiazolopyridinium salts are treated with ammonia or amines to induce recyclization, leading to the formation of triazolo[1,5-a]pyridine-6-carbonitriles.
- The oxadiazolopyridinium salt ring opens and rearranges under nucleophilic attack
- The nitrile group is introduced during the ring transformation process
Representative Data Table of Preparation Methods
Detailed Research Findings
The thermal decomposition of oxadiazolyl-substituted triazolo[1,5-a]pyridines is a reliable method to obtain the 6-carbonitrile derivative, as demonstrated by Khomenko et al., where heating at 200 °C in polyphosphoric acid leads to selective cleavage and nitrile formation.
Condensation of 2′-acetyl-2-cyanoacetohydrazide with arylidenemalononitriles in the presence of piperidine yields triazolo[1,5-a]pyridines, which can be further manipulated to introduce nitrile groups at desired positions, including C-6.
The cyclocondensation of hydrazine derivatives with methylenemalononitriles is a well-established route, providing access to various substituted triazolo[1,5-a]pyridine-6-carbonitriles with good yields and functional group tolerance.
Recent studies also report the use of β-diketones or β-dialdehydes condensation with hydrazine derivatives to synthesize new triazolo[1,5-a]pyridine-8-carbonitriles, which can be adapted for the 6-carbonitrile analogues.
The recyclization of oxadiazolopyridinium salts represents a novel synthetic strategy, where interaction with ammonia or amines induces ring transformation, yielding the target carbonitrile compounds.
Chemical Reactions Analysis
Nucleophilic Addition and Cyclization Reactions
The nitrile group participates in multicomponent reactions (MCRs) to form fused heterocycles. For example, a three-component reaction using benzaldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole yields tetrazolo[1,5-a]pyrimidine-6-carbonitriles (Table 1) .
Table 1: Yields of tetrazolo[1,5-a]pyrimidine-6-carbonitriles under optimized conditions
| Benzaldehyde substituent | Yield (%) | Reaction time (min) |
|---|---|---|
| 4-NO₂ | 98 | 15 |
| 4-Cl | 95 | 15 |
| 4-OCH₃ | 88 | 15 |
Conditions: HMTA-based ionic liquid/MIL-101(Cr) catalyst, solvent-free, 100°C .
The mechanism involves:
-
Knoevenagel condensation between benzaldehyde and 3-cyanoacetyl indole.
-
Michael addition of 1H-tetrazole-5-amine to the intermediate.
Hydrolysis and Functional Group Interconversion
The nitrile group undergoes hydrolysis to carboxylic acids or amides under acidic/basic conditions. For example:
-
Acidic hydrolysis : Treatment with H₂SO₄ (conc.)/H₂O at reflux converts the nitrile to a carboxylic acid .
-
Basic hydrolysis : NaOH/EtOH yields the corresponding amide intermediate, which can be further functionalized .
Coupling Reactions
The triazolopyridine core enables cross-coupling reactions. In one study, Pd-catalyzed Suzuki-Miyaura coupling introduced aryl groups at position 7 (Scheme 1) :
Scheme 1: Suzuki coupling of triazolo[1,5-a]pyridine-6-carbonitrile derivatives
textAr-B(OH)₂ + [1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile → Pd(PPh₃)₄, K₂CO₃ → Ar-substituted product (yield: 61–88%)[7]
Metal-Free Oxidative Cyclization
A catalyst-free method using microwave irradiation achieves annulation with benzohydrazides (Table 2) :
Table 2: Microwave-mediated synthesis of substituted derivatives
| Substituent on benzohydrazide | Yield (%) | Time (min) |
|---|---|---|
| 4-Cl | 82 | 30 |
| 4-OCH₃ | 78 | 30 |
| 3-NO₂ | 75 | 30 |
Conditions: Microwave, 120°C, toluene, 3Å molecular sieves .
Stability and Functionalization Challenges
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
One of the primary applications of [1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile is its role as a therapeutic agent in cancer treatment. Compounds within this class have been shown to inhibit AXL receptor tyrosine kinase function, which is implicated in various cancers, including breast, lung, and gastric cancers. The inhibition of AXL has been linked to reduced tumor growth and metastasis .
1.2 Antimicrobial Properties
Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyridine exhibit significant antimicrobial activity against a range of pathogens. The synthesis of these compounds often involves modifications that enhance their efficacy against bacterial and fungal strains. For instance, studies have reported that certain derivatives possess potent activity against resistant strains of bacteria .
1.3 Neurological Disorders
Recent studies have explored the neuroprotective effects of [1,2,4]triazolo[1,5-a]pyridine derivatives in models of neurodegenerative diseases. These compounds have shown promise in modulating neurotransmitter systems and protecting neuronal cells from oxidative stress and apoptosis .
Case Studies
3.1 Case Study: Anticancer Activity
A study investigated the anticancer effects of a specific derivative of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated significant cytotoxicity at low micromolar concentrations and induced apoptosis through the activation of caspase pathways. The findings suggest its potential as a lead compound for developing new anticancer therapies .
3.2 Case Study: Antimicrobial Efficacy
Another research effort focused on synthesizing a series of [1,2,4]triazolo[1,5-a]pyridine derivatives to evaluate their antimicrobial properties against Staphylococcus aureus and Candida albicans. Several compounds exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, highlighting their potential as novel antimicrobial agents .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of AXL receptor tyrosine kinase | Effective against multiple cancer types |
| Antimicrobial Properties | Activity against resistant bacterial strains | Lower MICs compared to standard antibiotics |
| Neurological Disorders | Neuroprotective effects | Modulation of neurotransmitter systems |
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, as an inverse agonist for RORγt, it modulates the activity of this nuclear receptor, which plays a role in immune response and inflammation . As an inhibitor of PHD-1, JAK1, and JAK2, it interferes with these enzymes’ signaling pathways, which are involved in various cellular processes, including cell proliferation and differentiation .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table highlights key structural analogs and their properties:
Key Observations :
- Substituent Effects: The cyano group in this compound enhances electrophilicity, facilitating interactions with biological targets like viral proteases .
- Ring System Differences : Replacing the triazole ring with a tetrazole (as in Tetrazolo[1,5-a]pyrimidine-6-carbonitrile) reduces structural similarity (similarity score: 0.66) and shifts activity toward cytotoxicity .
Key Observations :
- The target compound and its benzothiazolyl derivatives are synthesized via acid-catalyzed cyclocondensation , achieving moderate to high yields .
- Tetrazolo analogs require specialized catalysts like HMTA-BAIL@MIL-101(Cr) for efficient synthesis, reflecting higher complexity due to the tetrazole ring .
Key Observations :
- The cyano group in this compound derivatives enhances interactions with viral proteases, as evidenced by 2D/3D binding studies .
- Tetrazolo analogs exhibit stronger cytotoxicity, likely due to increased electrophilicity from the tetrazole ring .
- Amino-carboxamide derivatives show superior antiproliferative activity, attributed to hydrogen bonding with tubulin .
Spectral and Physical Properties
- IR Spectroscopy: Cyano (-CN) stretches appear at 2195–2206 cm⁻¹ in this compound and its analogs, confirming the presence of the functional group .
- Melting Points : Derivatives with bulky substituents (e.g., benzothiazolyl) exhibit higher melting points (≥300°C) compared to the parent compound .
- Solubility : The carboxylic acid analog ([1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid) shows improved aqueous solubility over the carbonitrile due to ionization .
Biological Activity
Overview
The compound [1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile is a heterocyclic structure that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a triazole ring fused with a pyridine ring and possesses a nitrile functional group at the 6-position of the pyridine. Its unique structural characteristics contribute to its potential as a therapeutic agent in various diseases, particularly through its interaction with biological receptors.
The biological activity of this compound is primarily attributed to its role as a modulator of various receptors and enzymes involved in critical physiological processes:
- Adenosine Receptors : This compound has been identified as a potential agonist or antagonist for adenosine receptors, which play significant roles in inflammation and cancer progression. Studies indicate that structural modifications can enhance its binding affinity and specificity towards these receptors.
- AXL Receptor Tyrosine Kinase : Inhibition of AXL receptor tyrosine kinase has been associated with the treatment of proliferative conditions such as cancer. The compound has shown promise in inhibiting AXL function, thereby impacting tumor growth and metastasis .
- RORγt Inhibition : The compound acts as an inverse agonist for RORγt, which is crucial for immune regulation. This activity suggests potential applications in autoimmune diseases and inflammatory conditions.
Biological Activities
Research has demonstrated that this compound exhibits multiple biological activities:
- Antimicrobial Properties : Various derivatives of this compound have shown significant antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics .
- Anticancer Activity : The compound has demonstrated antiproliferative effects against several cancer cell lines, including breast and lung cancer. Its mechanism involves the inhibition of key signaling pathways associated with cell growth and survival .
- Anti-inflammatory Effects : The modulation of adenosine receptors by this compound can lead to reduced inflammation, which is beneficial in treating conditions like asthma and chronic inflammatory diseases.
Case Studies and Experimental Data
Several studies have explored the biological efficacy of this compound:
- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their biological activities against different cancer cell lines. The most potent compounds exhibited IC50 values significantly lower than established chemotherapeutics .
- Inhibition Studies : Research focused on the inhibitory effects on thymidine phosphorylase revealed that certain analogs had comparable or superior activity to reference compounds, indicating potential for further development in oncology .
- Molecular Docking Studies : Computational studies have predicted favorable binding interactions between this compound and target receptors such as AXL and adenosine receptors. These studies provide insights into optimizing the structure for enhanced efficacy .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Triazole-pyridine fusion with nitrile | Potential adenosine receptor modulator; anticancer |
| 7-amino-5-oxo-[1,2,4]triazolo[1,5-a]pyridine | Amino group at position 7; oxo group | High affinity for adenosine receptors |
| [1,2,4]triazolo[1,5-a]pyrimidine derivatives | Variations in the pyrimidine ring | Antiviral against influenza viruses |
Q & A
Q. What are the standard protocols for synthesizing [1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile derivatives?
The synthesis typically involves refluxing precursors in ethanol or acetic acid with catalysts like piperidine. For example, a mixture of arylazomalononitrile and compound 3 (0.01 mol) in ethanol, heated under reflux for 5 h with piperidine (0.1 mL), yields derivatives such as 14a (73% yield after crystallization) . Metal-free protocols are also effective: heating aminopyridine derivatives with ketones (e.g., cyclohexanone) in acetic acid generates spirocyclic derivatives (e.g., 13 and 14 ) .
Q. How is the structural integrity of synthesized derivatives confirmed?
Characterization relies on:
- IR spectroscopy : Detection of NH₂ (3315–3300 cm⁻¹), C≡N (2200 cm⁻¹), and C=O (1685 cm⁻¹) .
- NMR : Key signals include NH₂ protons at δ 4.47 ppm and aromatic protons at δ 6.92–7.73 ppm in DMSO-d₆ .
- Elemental analysis : Close alignment of calculated vs. observed values for C, H, N, and S (e.g., 14b : C 60.40% observed vs. 60.30% calculated) .
Q. What in vitro methods evaluate the biological activity of these compounds?
- Antimicrobial assays : Compounds are screened against bacterial/fungal strains using agar diffusion or microdilution methods to determine MIC values .
- Antiproliferative activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) measure IC₅₀ values, with derivatives like triazolopyrimidines showing potent tubulin inhibition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Key variables include:
- Solvent choice : Ethanol or acetic acid for better solubility of intermediates .
- Catalyst loading : Piperidine (0.1 mL) enhances cyclization efficiency .
- Temperature and time : Refluxing for 5–12 h ensures complete conversion, as seen in hydrazine hydrate reactions .
- Purification : Crystallization from ethanol-dioxane mixtures improves purity .
Q. How can contradictory spectroscopic data (e.g., NMR/IR) be resolved?
- Repeat under controlled conditions : Ensure anhydrous solvents and inert atmospheres to prevent side reactions.
- 2D NMR techniques : Use COSY or HSQC to resolve overlapping aromatic proton signals .
- X-ray crystallography : Confirm ambiguous structures, as applied to spirocyclic derivatives .
Q. What strategies design derivatives with enhanced bioactivity or solubility?
- Substituent modification : Introducing electron-withdrawing groups (e.g., 4-chlorophenyl in 14b ) improves antimicrobial activity .
- Spirocyclic systems : Compounds like 13 and 14 exhibit unique conformational rigidity, enhancing target binding .
- Solubility optimization : Acetyl or trichloromethyl groups (e.g., 7 ) balance lipophilicity and aqueous solubility .
Q. How is the antitubulin mechanism of triazolopyridine derivatives investigated?
- Molecular docking : Simulate binding to tubulin’s colchicine site, as demonstrated for triazolopyrimidines .
- Cell cycle analysis : Flow cytometry reveals G2/M arrest in treated cells .
- Tubulin polymerization assays : Measure inhibition rates using purified tubulin .
Q. What approaches are used in structure-activity relationship (SAR) studies?
- Variation of substituents : Compare activities of derivatives with halogens (Cl, Br), methyl, or acetyl groups .
- Pharmacophore modeling : Identify critical hydrogen-bonding motifs (e.g., triazole NH for tubulin interaction) .
- In silico ADMET profiling : Predict bioavailability and toxicity to prioritize synthetic targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
